4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) is a complex organic compound with the molecular formula C20H14F6N2O2. It is known for its unique structure, which includes two trifluoromethyl groups and two phenoxy groups connected by an oxygen bridge. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) typically involves multiple steps. One common method starts with the reaction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with a phenol derivative under basic conditions to form an intermediate. This intermediate is then reduced to form the desired tetraamine compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Oxidation and reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Like potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to participate in nucleophilic aromatic substitution reactions, while the phenoxy groups provide stability and facilitate interactions with other molecules . These interactions can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-methyl)aniline .
- 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-chloro)aniline .
Uniqueness
What sets 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) apart is the presence of trifluoromethyl groups, which significantly enhance its reactivity and stability compared to similar compounds .
Eigenschaften
Molekularformel |
C26H18F6N2O3 |
---|---|
Molekulargewicht |
520.4 g/mol |
IUPAC-Name |
4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C26H18F6N2O3/c27-25(28,29)21-13-15(33)1-11-23(21)36-19-7-3-17(4-8-19)35-18-5-9-20(10-6-18)37-24-12-2-16(34)14-22(24)26(30,31)32/h1-14H,33-34H2 |
InChI-Schlüssel |
NIZHCIQUBTXIGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.